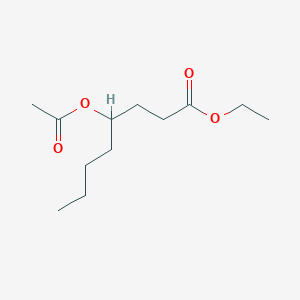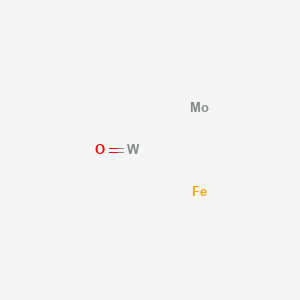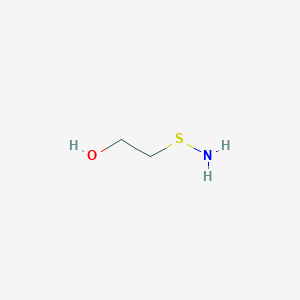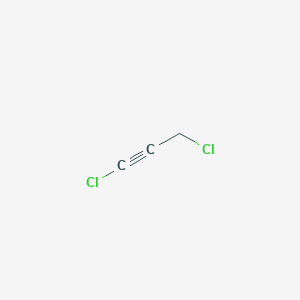
Copper;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-molybdenum is a unique intermetallic compound formed by the combination of copper and molybdenum. This compound exhibits a range of physical and mechanical properties, making it valuable in various industrial and scientific applications. The structure of copper-molybdenum is characterized by a face-centered cubic (fcc) lattice, where copper atoms occupy the corners of the cube and molybdenum atoms are positioned at the center .
准备方法
Copper-molybdenum can be synthesized through several methods, including:
Infiltration Method: This involves infiltrating molten copper into a porous molybdenum structure.
Pressureless Infiltration: Copper is infiltrated into molybdenum without applying external pressure.
Co-precipitation: Copper and molybdenum precursors are co-precipitated from a solution.
Composite Electrodeposition: Copper and molybdenum are deposited together onto a substrate.
Chemical Deposition: Copper and molybdenum are chemically deposited from a solution.
Semi-solid Alloy Casting: Copper and molybdenum are cast together in a semi-solid state.
Sol-Gel Method: Copper and molybdenum are synthesized through a sol-gel process.
化学反应分析
Copper-molybdenum undergoes various chemical reactions, including:
Oxidation: Copper-molybdenum can be oxidized to form copper oxide and molybdenum oxide.
Reduction: The compound can be reduced to its metallic form using reducing agents.
Substitution: Copper and molybdenum atoms can be substituted with other metals in the lattice.
Hydrothermal Reactions: Copper and molybdenum precursors are combined under high pressure and temperature to form copper-molybdenum.
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium chloride. Major products formed from these reactions include copper oxide, molybdenum oxide, and various copper-molybdenum alloys .
科学研究应用
Copper-molybdenum has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
作用机制
The mechanism by which copper-molybdenum exerts its effects involves several molecular targets and pathways:
相似化合物的比较
Copper-molybdenum can be compared with other similar compounds, such as:
Copper-Tungsten: Similar in structure but has higher thermal conductivity.
Copper-Nickel: Exhibits better corrosion resistance but lower thermal conductivity.
Molybdenum-Tungsten: Similar in properties but more expensive due to the higher cost of tungsten.
Copper-molybdenum stands out due to its balanced properties of thermal and electrical conductivity, mechanical strength, and cost-effectiveness.
属性
CAS 编号 |
135495-47-5 |
|---|---|
分子式 |
CuMo |
分子量 |
159.50 g/mol |
IUPAC 名称 |
copper;molybdenum |
InChI |
InChI=1S/Cu.Mo |
InChI 键 |
WUUZKBJEUBFVMV-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


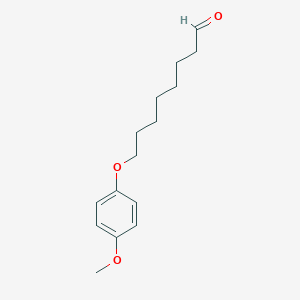
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
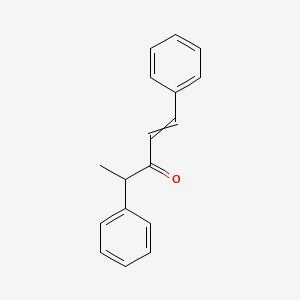
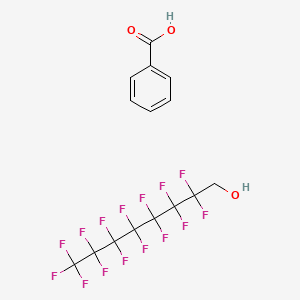

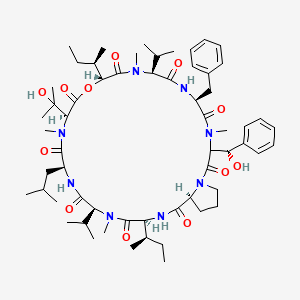
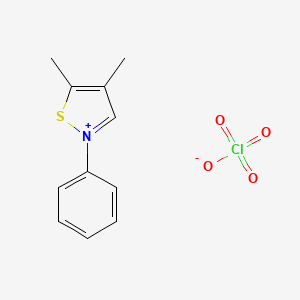
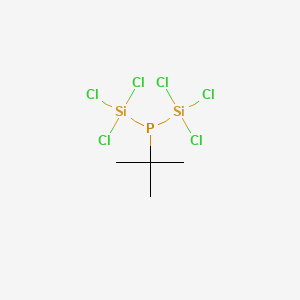
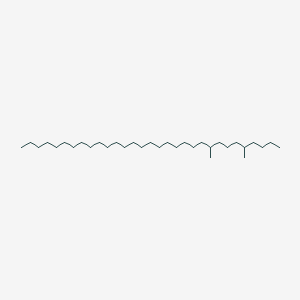
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
